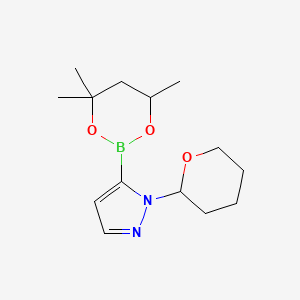
2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, also known as BFDMB, is an organic compound composed of a benzyloxy group, a fluorophenyl group, and a dimethyl-1,3,2-dioxaborinane core. BFDMB is a synthetic compound with a wide range of applications in scientific research. It has been used in organic synthesis and as a reagent for organic reactions. It has also been used in the synthesis of polymers and in the study of enzyme-catalyzed reactions.
Applications De Recherche Scientifique
2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane has a wide range of applications in scientific research. It has been used in organic synthesis and as a reagent for organic reactions. It has also been used in the synthesis of polymers and in the study of enzyme-catalyzed reactions. 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane has also been used in the study of the structure and function of enzymes, as well as in the study of the mechanism of action of drugs. Additionally, it has been used in the development of new drugs and in the study of the biological effects of drugs.
Mécanisme D'action
The mechanism of action of 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is not yet fully understood. However, it is believed that 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane interacts with enzymes and other proteins to modulate their activity. 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been shown to bind to proteins and enzymes, inhibiting their activity and affecting their structure. It is also believed that 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane can interact with DNA, modifying gene expression and influencing the expression of proteins.
Biochemical and Physiological Effects
2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and proteins, and to modify the expression of genes. 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane has also been shown to have anti-inflammatory and anti-cancer effects in animal models. Additionally, 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been shown to have anti-oxidant and anti-microbial effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several advantages and limitations when used in laboratory experiments. One advantage is that 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a relatively stable compound and is not easily degraded in solution. Additionally, 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is not toxic and has relatively low solubility in water, making it easy to handle in the laboratory. However, 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is sensitive to light and air and may degrade over time. Additionally, 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a relatively expensive compound, making it difficult to use in large-scale experiments.
Orientations Futures
There are numerous potential future directions for the use of 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane in scientific research. 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane could be used to study the structure and function of proteins and enzymes, as well as to develop new drugs and therapies. Additionally, 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane could be used to study the mechanism of action of drugs and to study the biological effects of drugs. Additionally, 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane could be used to study the effects of environmental pollutants on biological systems. Finally, 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane could be used to study the role of epigenetics in disease and development.
Méthodes De Synthèse
2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane can be synthesized from the reaction of 4-benzyloxy-3-fluorophenylmagnesium bromide and dimethyl-1,3,2-dioxaborinane. The reaction is carried out in a two-step process. First, 4-benzyloxy-3-fluorophenylmagnesium bromide is reacted with dimethyl-1,3,2-dioxaborinane in the presence of a base, such as sodium hydroxide. The reaction results in the formation of 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. The second step involves the addition of a catalyst, such as palladium chloride, to the reaction mixture. This catalyzes the reaction and leads to the formation of the desired product.
Propriétés
IUPAC Name |
2-(3-fluoro-4-phenylmethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BFO3/c1-18(2)12-22-19(23-13-18)15-8-9-17(16(20)10-15)21-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAMZQMDCCANMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














